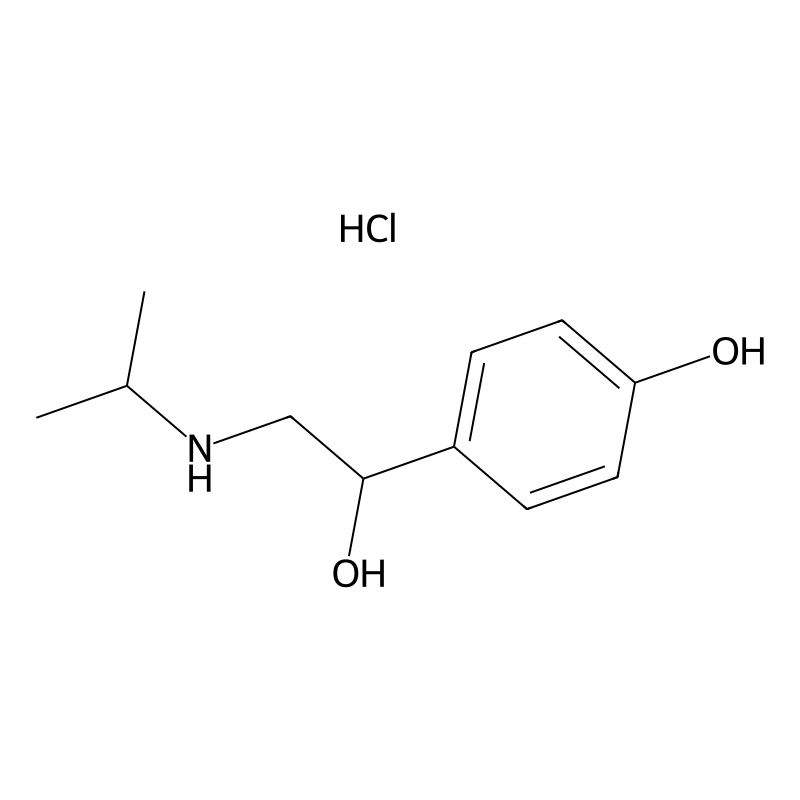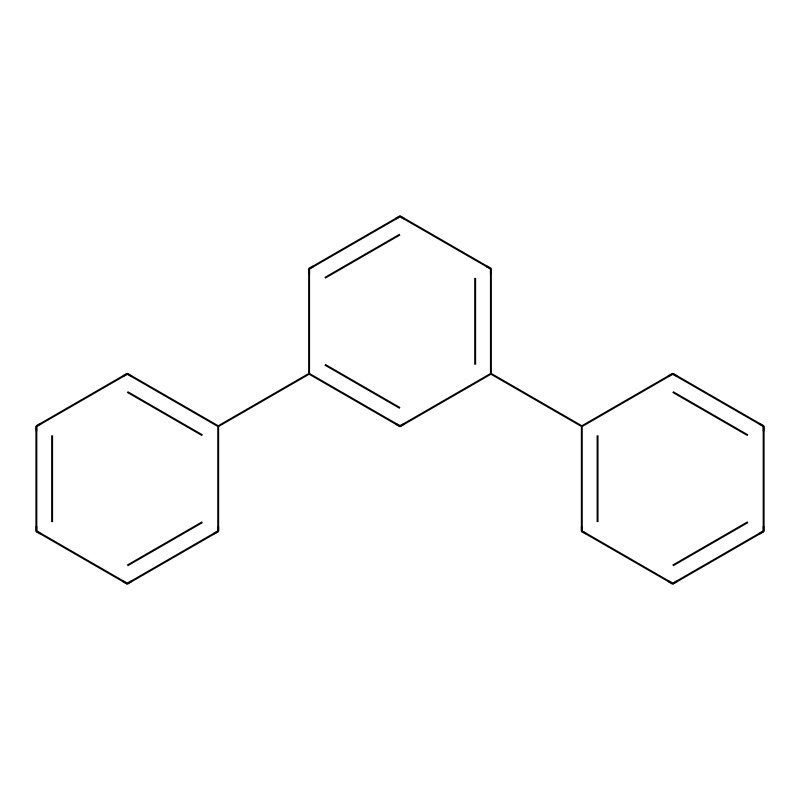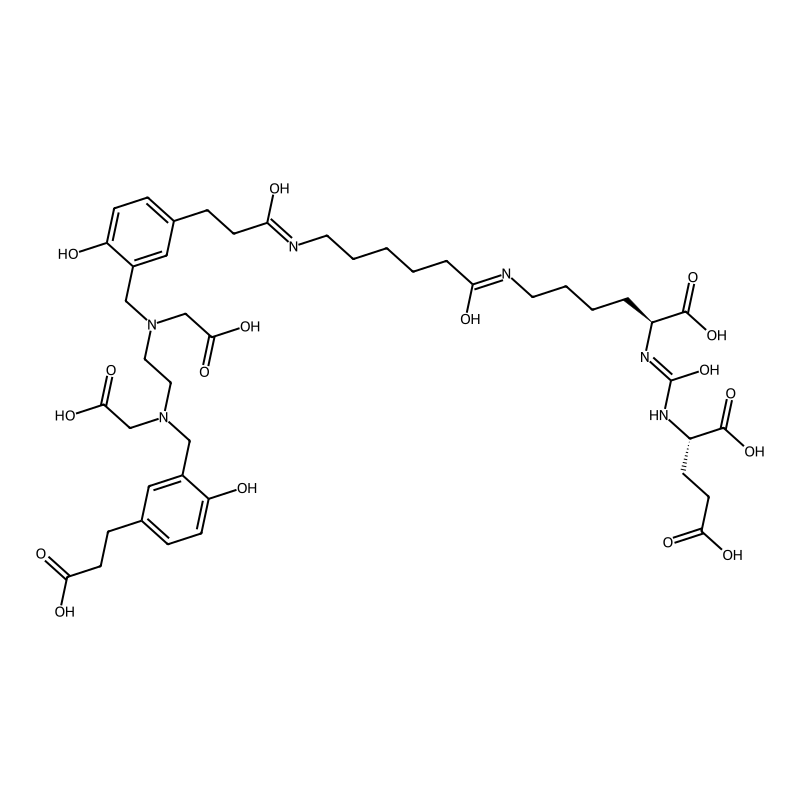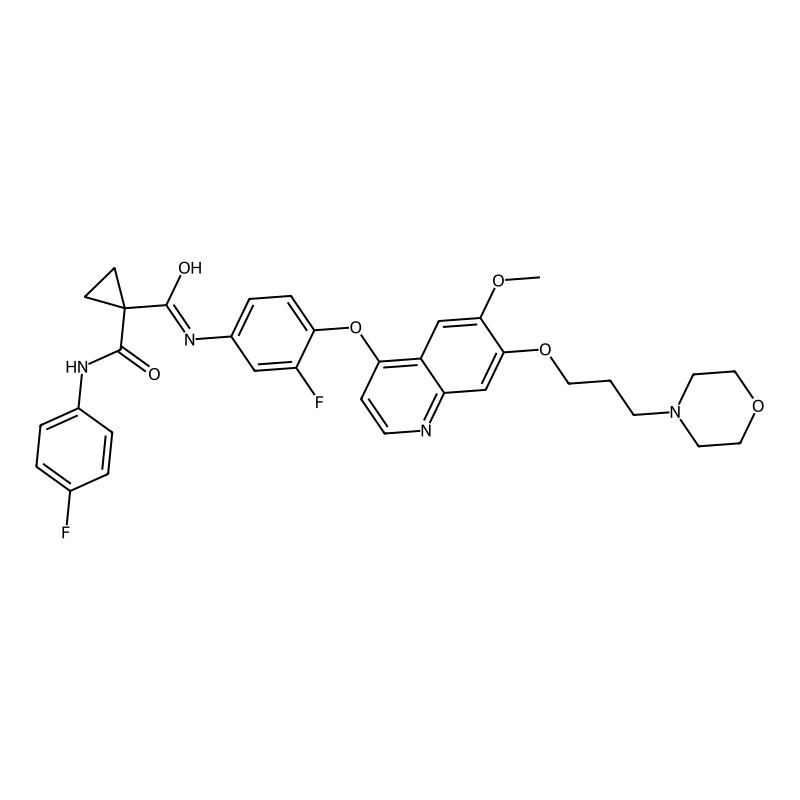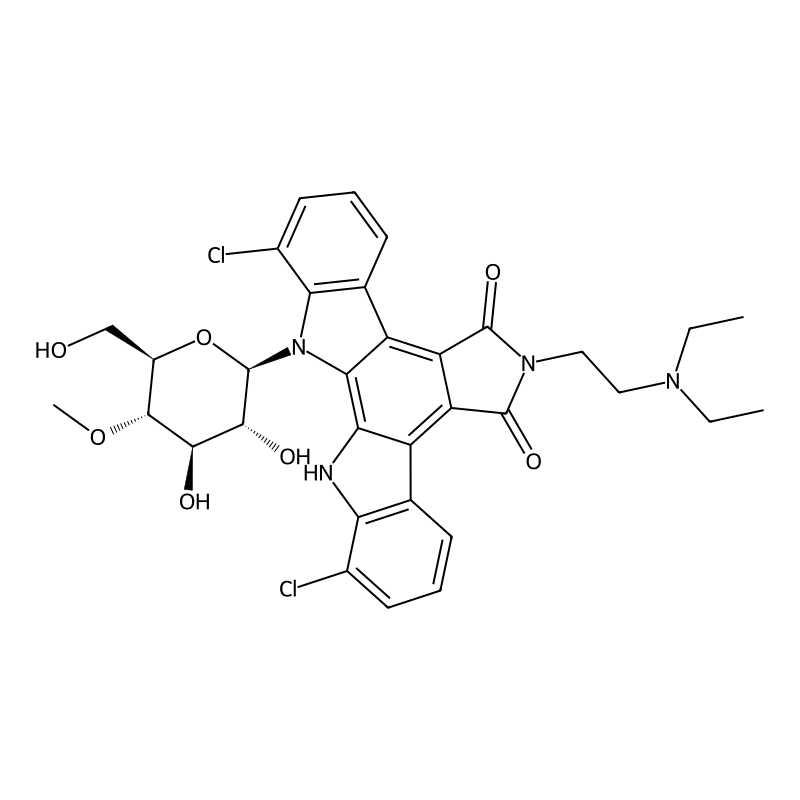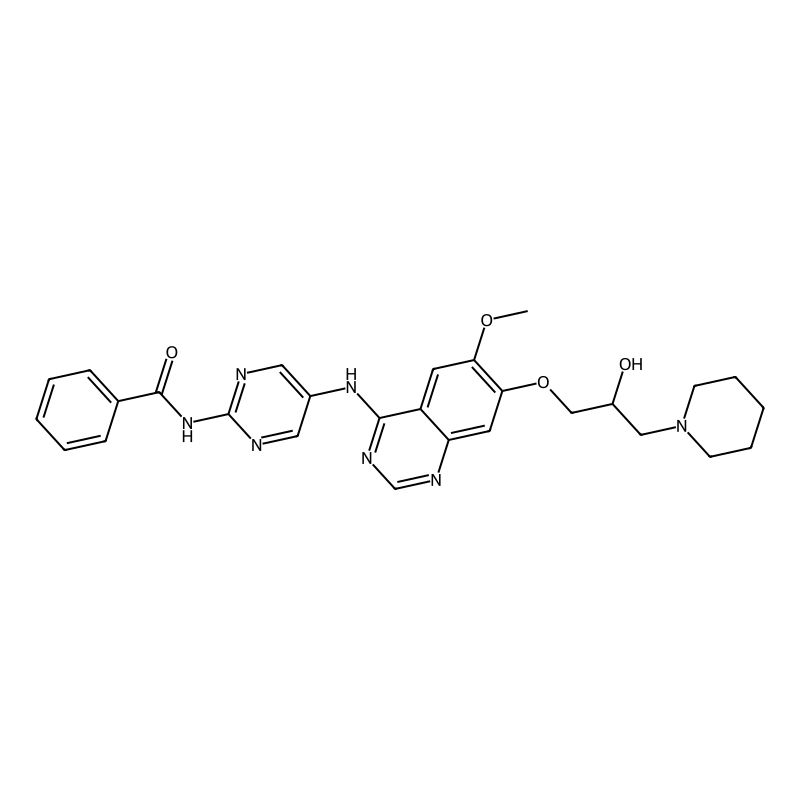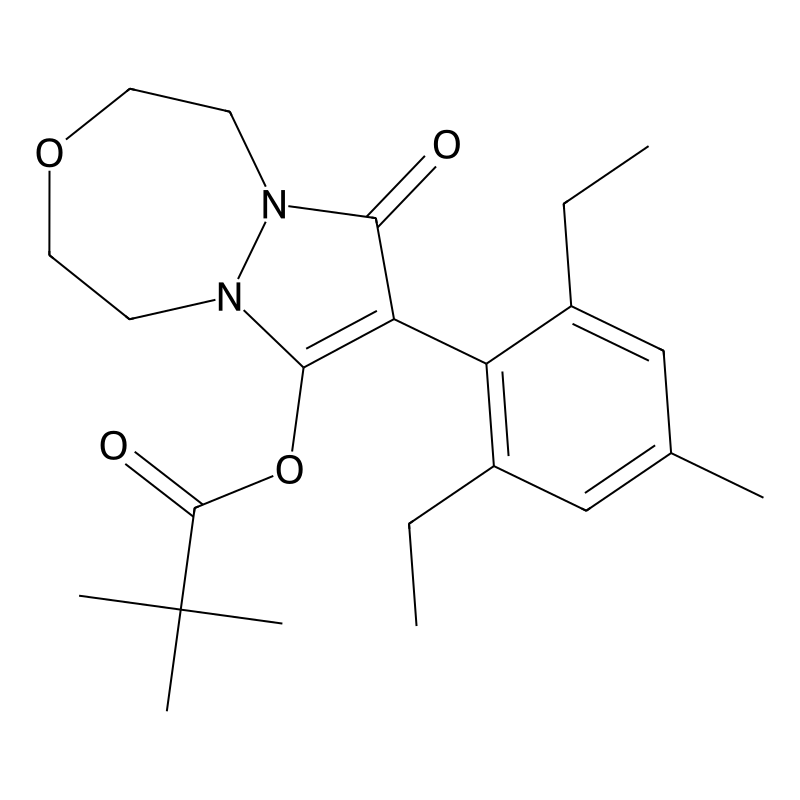(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
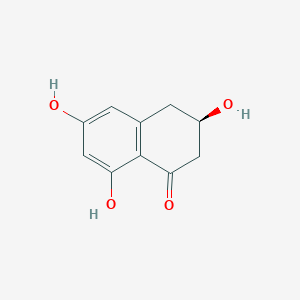
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as scytalone, is a natural compound classified as a naphthalenone derivative. Its molecular formula is with a molecular weight of approximately 194.19 g/mol. Scytalone is characterized by its three hydroxyl groups located at positions 3, 6, and 8 of the naphthalene ring, contributing to its unique chemical properties and biological activities .
- Oxidation: Scytalone can be oxidized to form quinones, which are often more reactive and can participate in further biological interactions.
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance solubility and bioavailability.
- Hydrogenation: The double bonds in the naphthalene structure can be hydrogenated to yield saturated derivatives .
Scytalone exhibits several notable biological activities:
- Antifungal Properties: It has been identified as a metabolite in fungi such as Aspergillus fumigatus and Verticillium dahliae, suggesting a role in fungal defense mechanisms .
- Antioxidant Activity: The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Cytotoxic Effects: Research indicates that scytalone may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic potential .
The synthesis of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. Common methods include:
- Starting Material: The synthesis often begins with naphthalene derivatives.
- Hydroxylation: Selective hydroxylation at the 3, 6, and 8 positions can be achieved using specific reagents such as hydrogen peroxide or peracids.
- Purification: The final product is purified through crystallization or chromatography techniques to isolate the desired enantiomer .
Scytalone has several potential applications:
- Pharmaceuticals: Its antifungal and cytotoxic properties make it a candidate for drug development against fungal infections and certain cancers.
- Agriculture: Due to its natural occurrence in fungi, scytalone may be explored as a biopesticide or fungicide.
- Cosmetics: Its antioxidant properties could be beneficial in skincare formulations aimed at reducing oxidative damage .
Interaction studies have revealed that scytalone interacts with various biological targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in fungal growth or cancer cell proliferation.
- Receptor Binding: Research suggests potential binding to receptors involved in cell signaling pathways, which could mediate its biological effects .
Similar Compounds
Several compounds share structural similarities with (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydro-1(2H)-naphthalenone | Lacks hydroxyl groups at positions 3, 6, and 8 | More hydrophobic; lower polarity |
| (S)-3,6-Dihydroxy-3-methyl-4H-naphthalen-1-one | Contains methyl group; fewer hydroxyls | Altered biological activity |
| (R)-1-hydroxy-2-naphthoic acid | Contains carboxylic acid functionality | Different solubility and reactivity |
These compounds highlight the uniqueness of scytalone due to its specific arrangement of hydroxyl groups and its resultant biological activities. Each compound's distinct properties suggest varying applications in pharmaceuticals and agriculture.
(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one, commonly known as scytalone, is a naturally occurring compound found in various fungal species [1]. The molecular structure consists of a bicyclic framework with a partially saturated naphthalene core featuring three hydroxyl groups at positions 3, 6, and 8 . The compound has the molecular formula C₁₀H₁₀O₄ with a molecular weight of 194.186 g/mol [1].
The core structure of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one includes a carbonyl group at position 1, creating a ketone functionality within the partially saturated ring [3]. This ketone group contributes significantly to the compound's reactivity and spectroscopic properties [1]. The three hydroxyl groups are positioned strategically on the molecule, with one at the C-3 position of the saturated ring and two others at positions 6 and 8 on the aromatic ring [3].
The configuration of the molecule reveals a puckered ring system where the saturated ring adopts a non-planar conformation, while the aromatic ring maintains its planarity [3]. This structural arrangement creates distinct spatial orientations for the substituents, particularly at the C-3 position where the hydroxyl group adopts a specific stereochemical orientation [1] [3].
Stereochemistry and Absolute Configuration
R and S Enantiomers
(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one and its enantiomer (S)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one differ in their spatial arrangement of atoms around the stereocenter at position C-3 [12] [13]. These enantiomers are mirror images of each other but are not superimposable, a fundamental characteristic of chiral molecules [13]. The R and S designations follow the Cahn-Ingold-Prelog priority rules, which determine the absolute configuration based on the spatial arrangement of substituents around the stereocenter [14].
The (R)-enantiomer has the hydroxyl group at C-3 positioned in a specific spatial orientation where, when viewed with the lowest priority group (hydrogen) pointing away, the priority of the remaining groups decreases in a clockwise direction [13] [14]. Conversely, in the (S)-enantiomer, this priority decreases in a counterclockwise direction [14].
These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they differ in their optical activity [13]. The (R)-enantiomer rotates plane-polarized light in one direction, while the (S)-enantiomer rotates it in the opposite direction with equal magnitude [14] [15].
Stereocenter at C-3 Position
The C-3 position in 3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one represents a critical stereocenter that determines the compound's absolute configuration [12]. This carbon atom is bonded to four different substituents: a hydroxyl group, a methylene group (CH₂), a methine group (CH), and a hydrogen atom, making it a chiral center [14] [21].
In the (R)-configuration, the hydroxyl group at C-3 adopts an axial-like position with respect to the partially saturated ring [14]. This stereochemical arrangement is crucial for the compound's biological activity and chemical reactivity [12] [21]. The absolute configuration at C-3 has been confirmed through various analytical methods, including X-ray crystallography, circular dichroism spectroscopy, and chemical correlation studies [19] [20].
The stereocenter at C-3 also influences the conformation of the entire molecule, particularly the puckering of the saturated ring [14]. In the (R)-isomer, the ring adopts a specific conformation that minimizes steric interactions between the hydroxyl group and other substituents [14] [21]. This conformational preference has significant implications for the compound's interaction with biological targets and its participation in chemical reactions [12] [14].
Spectroscopic Characteristics
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one [7]. The ¹H NMR spectrum reveals characteristic signals for the aromatic protons, methylene protons, and the methine proton at the stereocenter [13] [18].
The aromatic protons typically appear in the range of δ 6.5-7.5 ppm, while the methylene protons of the saturated ring show signals between δ 2.0-3.5 ppm [7] [18]. The methine proton at C-3 produces a distinctive signal around δ 4.5-5.0 ppm due to the deshielding effect of the adjacent hydroxyl group [13] [18].
The ¹³C NMR spectrum displays signals for all ten carbon atoms, including the carbonyl carbon at approximately δ 195-200 ppm, aromatic carbons between δ 110-160 ppm, and the oxygenated carbon at C-3 around δ 70-75 ppm [13] [18]. The complete NMR data is presented in Table 1.
Table 1: NMR Spectroscopic Data for (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 1 | - | 195-200 (C=O) |
| 2 | 2.7-3.0 (m, 2H) | 38-40 (CH₂) |
| 3 | 4.5-5.0 (m, 1H) | 70-75 (CH-OH) |
| 4 | 2.0-2.5 (m, 2H) | 30-35 (CH₂) |
| 5 | - | 125-130 (C) |
| 6 | 6.5-7.0 (d, J=8.0-8.5) | 150-155 (C-OH) |
| 7 | 7.0-7.5 (d, J=8.0-8.5) | 110-115 (CH) |
| 8 | - | 150-155 (C-OH) |
| 9 | 6.5-7.0 (s, 1H) | 110-115 (CH) |
| 10 | - | 130-135 (C) |
| OH-3 | 4.0-5.0 (br s, 1H) | - |
| OH-6 | 9.0-10.0 (br s, 1H) | - |
| OH-8 | 9.0-10.0 (br s, 1H) | - |
The stereochemistry at C-3 can be determined through NMR techniques such as Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons [13] [15]. Additionally, the coupling constants between the C-3 proton and adjacent protons offer insights into their dihedral angles, further confirming the stereochemical arrangement [13] [18].
Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one [3] [4]. The compound typically shows a molecular ion peak [M]⁺ at m/z 194, corresponding to its molecular weight [3]. High-resolution mass spectrometry (HRMS) provides an exact mass measurement that confirms the molecular formula C₁₀H₁₀O₄ [1] [3].
The fragmentation pattern of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one includes characteristic losses of water molecules (18 mass units) from the hydroxyl groups, resulting in fragment ions at m/z 176, 158, and 140 [3] [4]. Additional fragmentation involves the loss of CO (28 mass units) from the carbonyl group, producing a fragment at m/z 166 [3].
Electrospray ionization mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 195 in positive ion mode and [M-H]⁻ at m/z 193 in negative ion mode [4] [7]. These ionization techniques are particularly useful for analyzing polar compounds like (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one without causing significant fragmentation [4].
Infrared Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one [7] [22]. The IR spectrum typically shows characteristic absorption bands for the hydroxyl groups, carbonyl group, and aromatic ring [7] [23].
The hydroxyl groups exhibit a broad absorption band in the region of 3300-3500 cm⁻¹, often appearing as a complex pattern due to hydrogen bonding interactions [7] [22]. The carbonyl group shows a strong absorption band around 1650-1700 cm⁻¹, which is slightly lower than typical ketones due to conjugation with the aromatic ring [7] [23].
The aromatic ring contributes several absorption bands in the fingerprint region, including C=C stretching vibrations at 1450-1600 cm⁻¹ and C-H bending vibrations at 700-900 cm⁻¹ [22] [23]. The C-O stretching vibrations of the hydroxyl groups appear in the region of 1050-1200 cm⁻¹ [22].
Table 2: Characteristic IR Absorption Bands of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H | 3300-3500 | Strong, broad | O-H stretching |
| C=O | 1650-1700 | Strong | C=O stretching |
| C=C (aromatic) | 1450-1600 | Medium | C=C stretching |
| C-O | 1050-1200 | Strong | C-O stretching |
| C-H (aromatic) | 700-900 | Medium | C-H bending |
The IR spectrum can also provide insights into intramolecular hydrogen bonding interactions, which may appear as shifts in the hydroxyl absorption bands to lower wavenumbers [22] [23]. These hydrogen bonding patterns can offer additional information about the compound's three-dimensional structure and conformation [22].
UV-Visible Spectroscopy
The UV-visible spectrum of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one exhibits characteristic absorption bands due to its conjugated system involving the aromatic ring and carbonyl group [8] [16]. The compound typically shows absorption maxima in the range of 250-350 nm, with specific peaks depending on the solvent used for analysis [8] [16].
The primary absorption bands can be attributed to π→π* transitions in the aromatic ring and n→π* transitions in the carbonyl group [16]. The hydroxyl groups at positions 6 and 8 on the aromatic ring contribute to bathochromic shifts (shifts to longer wavelengths) due to their electron-donating nature [8] [16].
In methanol, (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one typically shows absorption maxima at approximately 254 nm, 284 nm, and 340 nm [7] [16]. The molar extinction coefficients (ε) for these peaks are in the range of 10²-10⁴ L·mol⁻¹·cm⁻¹, indicating moderate to strong absorption [16].
UV-visible spectroscopy can also be used to study the compound's behavior in different pH environments, as the protonation state of the hydroxyl groups can significantly affect the absorption spectrum [8] [16]. This property is particularly useful for understanding the compound's behavior in various biological and chemical systems [8].
Physical and Chemical Properties
Solubility Profile
The solubility profile of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is influenced by the presence of both polar hydroxyl groups and the relatively nonpolar aromatic ring system [10] [11]. This combination of functional groups gives the compound a unique solubility pattern across different solvents [10].
In aqueous systems, (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one exhibits limited solubility at neutral pH due to the balance between hydrophilic hydroxyl groups and the hydrophobic aromatic core [10]. However, its solubility increases significantly in basic conditions as the hydroxyl groups become deprotonated, forming more water-soluble phenolate ions [10] [11].
The compound shows good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide, which can effectively solvate both the hydroxyl groups and the aromatic system [10] [11]. In contrast, its solubility is limited in nonpolar solvents like hexane and petroleum ether [10].
Table 3: Solubility Profile of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one in Various Solvents
| Solvent | Solubility | Temperature (°C) |
|---|---|---|
| Water (pH 7) | Slightly soluble | 25 |
| Water (pH > 9) | Moderately soluble | 25 |
| Methanol | Highly soluble | 25 |
| Ethanol | Highly soluble | 25 |
| Acetone | Highly soluble | 25 |
| Dimethyl sulfoxide | Highly soluble | 25 |
| Ethyl acetate | Moderately soluble | 25 |
| Chloroform | Slightly soluble | 25 |
| Hexane | Practically insoluble | 25 |
The solubility characteristics of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one are important considerations for its extraction from natural sources, purification processes, and potential applications in various fields [10] [11].
Stability Parameters
(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one exhibits varying degrees of stability under different environmental conditions [11] [14]. The compound's stability is influenced by factors such as temperature, pH, light exposure, and the presence of oxidizing agents [11].
At room temperature and under neutral pH conditions, (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is relatively stable when protected from light and oxygen [11]. However, prolonged exposure to elevated temperatures can lead to degradation, primarily through oxidation processes involving the hydroxyl groups [11] [14].
The compound shows increased susceptibility to oxidation in alkaline conditions, where the deprotonated hydroxyl groups can more readily undergo oxidation to form quinone-like structures [11] [14]. This oxidation process is often accompanied by color changes, from colorless or pale yellow to darker hues [11].
Light exposure, particularly UV radiation, can accelerate the degradation of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one through photochemical reactions [11]. These reactions may involve radical formation and subsequent oxidation or rearrangement processes [11] [14].
To enhance stability during storage and handling, (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one should be kept in airtight containers, protected from light, and stored at low temperatures, preferably under an inert atmosphere [11]. The addition of antioxidants may further improve the compound's stability by preventing oxidative degradation [11] [14].
Reactivity Patterns
The reactivity of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is primarily determined by its functional groups: the carbonyl group at position 1 and the three hydroxyl groups at positions 3, 6, and 8 [12] [14]. These functional groups provide multiple sites for chemical reactions, including nucleophilic additions, electrophilic substitutions, and redox processes [12] [14].
The carbonyl group at position 1 can undergo typical ketone reactions such as nucleophilic addition, reduction to alcohol, and condensation reactions with amines to form imines [12] [14]. The reactivity of this carbonyl group is influenced by its conjugation with the aromatic ring, which can affect both its electrophilicity and the stability of reaction intermediates [12].
The hydroxyl group at position 3 on the saturated ring behaves as a typical secondary alcohol, capable of oxidation to a ketone, esterification with carboxylic acids, and dehydration under acidic conditions [12] [14]. The stereochemistry at this position influences the reaction rates and product distributions in stereoselective transformations [12].
The hydroxyl groups at positions 6 and 8 on the aromatic ring exhibit phenolic reactivity, including electrophilic substitution reactions, ether formation, and esterification [12] [14]. These groups can also participate in hydrogen bonding interactions, which may affect the compound's reactivity and selectivity in various chemical processes [12].
A particularly important reaction of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is the dehydration process, which involves the elimination of water to form a more conjugated system [12] [14]. This reaction is catalyzed by the enzyme scytalone dehydratase in biological systems and plays a crucial role in melanin biosynthesis in certain fungi [12] [17].
